4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O.ClH/c19-18(20,21)15-3-5-16(6-4-15)23-17(27)25-9-2-8-24(11-13-25)12-14-26-10-1-7-22-26;/h1,3-7,10H,2,8-9,11-14H2,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRLPEIVSSLVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCN3C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a diazepane ring linked to a pyrazole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 360.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers.
Table 1: Cytotoxicity Data of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal HEK-293T cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tubulin polymerization at the colchicine binding site on the tubulin protein. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells .
Pharmacokinetics
Preliminary studies on the pharmacokinetic profile of the compound suggest favorable absorption and distribution characteristics due to its lipophilic nature attributed to the trifluoromethyl group. In silico predictions indicate that it possesses drug-like properties, making it a candidate for further development .
Case Studies
In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, the compound exhibited promising results in inhibiting cancer cell growth and showed potential as a lead compound for further development in anticancer therapies .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in various medical conditions, particularly in:
- CNS Disorders : Research indicates that compounds with similar structural motifs can exhibit neuroprotective effects. Studies have shown that diazepane derivatives may help in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
- Metabolic Disorders : The inhibition of specific enzymes related to metabolic syndrome has been a focus area. Similar compounds have demonstrated efficacy in managing type 2 diabetes and obesity by modulating insulin sensitivity and lipid metabolism .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting its potential as an antitumor agent. In vitro studies have shown promising results against breast and colon cancer cells, indicating a need for further exploration in vivo .
Agricultural Applications
There is emerging interest in utilizing pyrazole derivatives as fungicides and herbicides. The compound's structure suggests it may interact with specific biological pathways in plants, making it a candidate for crop protection agents .
Table 1: Summary of Research Findings on 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis of this compound requires multi-step optimization due to its complex heterocyclic structure. Key steps include:
- Imidazole/Pyrazole Ring Formation : Use cyclocondensation reactions (e.g., Knorr pyrazole synthesis) with hydrazine derivatives and diketones under controlled pH and temperature .
- Diazepane Functionalization : Introduce the diazepane ring via nucleophilic substitution or reductive amination, ensuring regioselectivity using protecting groups (e.g., Boc) to avoid side reactions .
- Trifluoromethylphenyl Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts, optimizing solvent polarity (e.g., DMF/THF mixtures) and reaction time to enhance yield .
- Hydrochloride Salt Formation : Precipitate the final product using HCl in anhydrous ethanol, followed by recrystallization for purity .
Advanced: How can conflicting NMR data for structural elucidation be resolved?
Answer:
Discrepancies in NMR assignments (e.g., proton splitting patterns or carbon shifts) arise from dynamic conformational changes or solvent effects. Mitigation strategies include:
- Variable Temperature (VT) NMR : Identify rotameric equilibria in the diazepane or pyrazole moieties by analyzing signal coalescence at elevated temperatures .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for the trifluoromethylphenyl and ethyl-pyrazole groups .
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) for ambiguous positions .
Basic: What methodologies are recommended for assessing purity and stability?
Answer:
- HPLC-PDA/MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution to detect impurities >0.1%. Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Determine hygroscopicity of the hydrochloride salt, critical for storage (e.g., desiccants for long-term stability) .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
- Core Modifications : Synthesize analogs with variations in the pyrazole substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) to evaluate electronic effects on receptor binding .
- Diazepane Ring Expansion/Contraction : Compare 7-membered diazepane vs. 6-membered piperazine derivatives to assess conformational flexibility impacts on bioavailability .
- Biological Assays : Test analogs in parallel for receptor affinity (e.g., radioligand binding assays for neurological targets) and ADMET properties (e.g., hepatic microsomal stability) .
Basic: What are the dominant biological activities reported for structurally related compounds?
Answer:
Analogous diazepane-carboxamide derivatives exhibit:
- Anticancer Activity : Inhibition of kinase pathways (e.g., PI3K/AKT) via trifluoromethylphenyl interactions with hydrophobic binding pockets .
- Antimicrobial Effects : Disruption of bacterial biofilms through pyrazole-mediated quorum sensing interference .
- Neuropharmacological Potential : Modulation of GABA_A or serotonin receptors due to diazepane’s similarity to benzodiazepine scaffolds .
Advanced: How should contradictory bioactivity data across studies be analyzed?
Answer:
Contradictions often stem from assay variability or compound aggregation. Address via:
- Dose-Response Reproducibility : Validate IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., fluorescence vs. luminescence) .
- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates at high concentrations (>10 μM), which may cause false positives .
- Target Engagement Studies : Confirm mechanism via CRISPR knockouts or siRNA silencing of putative targets .
Basic: What analytical techniques are critical for characterizing the hydrochloride salt form?
Answer:
- X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous forms, which influence dissolution rates .
- Ion Chromatography : Quantify chloride counterion content to ensure 1:1 stoichiometry .
- DSC/TGA : Detect hydrate formation and melting point depression due to impurities .
Advanced: What strategies optimize bioavailability for in vivo studies?
Answer:
- Salt Form Screening : Compare hydrochloride, sulfate, and phosphate salts for solubility differences in physiological buffers .
- Prodrug Design : Esterify the carboxamide group to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma half-life and reduce renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
